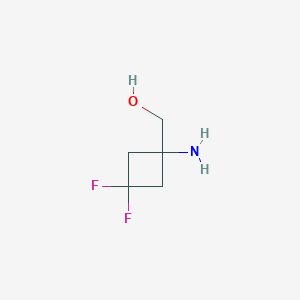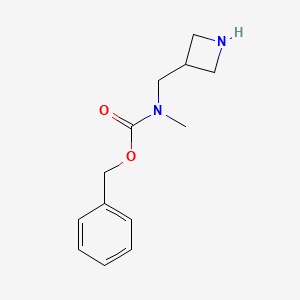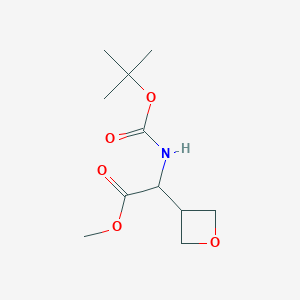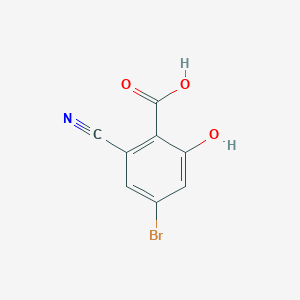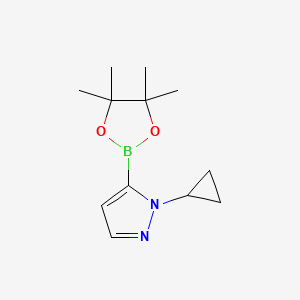
1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
説明
1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CPDP) is a novel organoboron compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine. CPDP is a relatively new compound, having been first synthesized in 2020 by a team of researchers from the University of Barcelona. The compound has since been studied for its various properties, including its ability to act as a catalyst in organic synthesis and its potential applications in biomedical research.
科学的研究の応用
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable player in the Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds. The boronic acid moiety of this compound can couple with various halides or triflates under the presence of a palladium catalyst, leading to the synthesis of diverse biaryl or styrenyl derivatives. These derivatives are crucial in pharmaceuticals, agrochemicals, and organic materials .
Protodeboronation
Protodeboronation of pinacol boronic esters, including 1-Cyclopropylpyrazole-5-boronic acid pinacol ester , is a significant transformation in organic synthesis. This process involves the removal of the boron group, allowing for the generation of complex molecules through formal anti-Markovnikov hydromethylation of alkenes. Such transformations are essential for the synthesis of natural products and pharmaceuticals .
Organic Synthesis Building Blocks
As a boronic ester, this compound serves as a building block in organic synthesis. It can be transformed into various functional groups, enabling the construction of complex organic molecules. This versatility is beneficial for developing new drugs and materials with specific properties .
Cyclopropylation Reagents
The cyclopropyl group in this compound can act as a cyclopropylating agent. This application is particularly useful in the synthesis of compounds with cyclopropyl rings, which are present in several bioactive molecules and pharmaceuticals. The introduction of the cyclopropyl ring can significantly alter the biological activity of these molecules .
Inhibitor Synthesis
1-Cyclopropylpyrazole-5-boronic acid pinacol ester: is used in the synthesis of inhibitors, such as 5-lipoxygenase activating protein (FLAP) inhibitors. These inhibitors are important in the treatment of inflammatory diseases, showcasing the compound’s role in medicinal chemistry .
Synthesis of Biologically Active Compounds
This compound is also employed as a reagent for preparing a wide range of biologically active compounds, including VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, ALK inhibitors, and more. These inhibitors play a critical role in cancer therapy and other diseases, highlighting the compound’s importance in the development of targeted therapies .
作用機序
Target of Action
Boronic esters, in general, are known to be key reagents in the suzuki-miyaura cross-coupling reaction , which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
In the context of the Suzuki-Miyaura cross-coupling reaction, 1-Cyclopropylpyrazole-5-boronic Acid Pinacol Ester, like other boronic esters, participates in a transmetalation process . This process involves the transfer of a formally nucleophilic organic group from boron to palladium . The oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 1-Cyclopropylpyrazole-5-boronic Acid Pinacol Ester may participate, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The specific downstream effects of this reaction would depend on the other reagents and the overall synthetic scheme in which the reaction is employed.
Result of Action
The molecular and cellular effects of 1-Cyclopropylpyrazole-5-boronic Acid Pinacol Ester’s action would largely depend on the context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds , which can significantly alter the structure and properties of the resulting molecules.
特性
IUPAC Name |
1-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)10-7-8-14-15(10)9-5-6-9/h7-9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDXIJGKLSHKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2123477-78-9 | |
| Record name | 1-cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





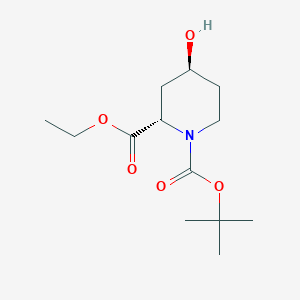
![Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1529865.png)
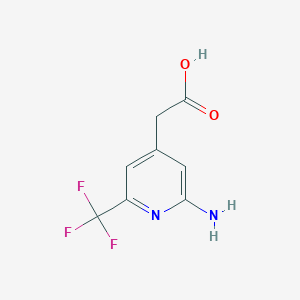


![2-Boc-5,5-difluoro-octahydro-cyclopenta-[c]pyrrole-1-carboxylic acid](/img/structure/B1529872.png)
